![molecular formula C27H24O7S B2814698 [3-[(4-methoxybenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 4-methoxybenzoate CAS No. 339028-86-3](/img/structure/B2814698.png)

[3-[(4-methoxybenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including methoxybenzoyl and thiochromenyl groups . It’s likely that this compound has applications in organic chemistry or medicinal chemistry, given the presence of these functional groups.

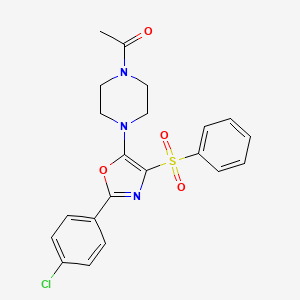

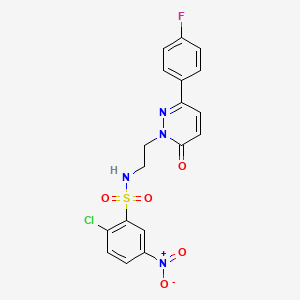

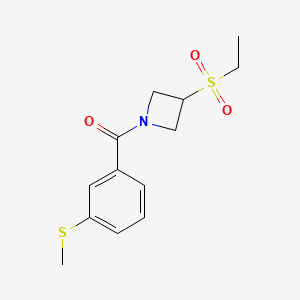

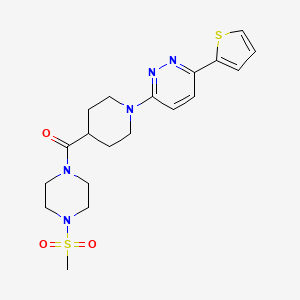

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of several functional groups and a cyclic structure . Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the ester linkages and the thiochromenyl ring suggests that it could undergo a variety of reactions, including hydrolysis, reduction, and ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar ester linkages and the aromatic rings could influence its solubility, melting point, and other properties .Scientific Research Applications

Photodynamic Therapy Applications

One area of interest involves the development and characterization of novel compounds for use in photodynamic therapy (PDT), a treatment modality for cancer. For example, new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been synthesized and characterized, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers in photodynamic therapy for cancer treatment, highlighting the potential of structurally complex molecules in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Enzymatic Catalysis and Biocatalysis

Research into the enzymatic demethylation and demethenylation of para-substituted benzoic acid derivatives by the cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris has shown the enzyme's efficiency in selective oxidative demethylation. This highlights the enzyme's potential for synthetic biocatalytic processes involving selective oxidative modifications, which could be relevant for the modification or synthesis of complex organic molecules, including those with structures similar to the compound of interest (Coleman et al., 2015).

Synthetic Methods for Functionalized Compounds

In the realm of synthetic organic chemistry, novel methods for synthesizing carboxylic acid-functionalized poly(ethylene glycol) compounds have been developed. Such methodologies could be instrumental in creating derivatives of complex organic molecules for various applications, from drug delivery systems to materials science (Sedlák, Drabina, Svobodová, & Hanusek, 2008).

Antimicrobial and Molluscicidal Activity

Research into prenylated benzoic acid derivatives from plant sources has revealed compounds with significant antimicrobial and molluscicidal activities. This suggests the potential of structurally related compounds in developing new bioactive agents for use in agriculture, pest control, and possibly even medical applications (Orjala et al., 1993).

Safety and Hazards

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

The compound could potentially affect various biochemical pathways. Without knowledge of its specific targets, it is challenging to predict the exact pathways it may influence .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Properties

IUPAC Name |

[3-[(4-methoxybenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O7S/c1-31-20-11-7-18(8-12-20)25(29)33-15-27(17-35-23-6-4-3-5-22(23)24(27)28)16-34-26(30)19-9-13-21(32-2)14-10-19/h3-14H,15-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPYNSPWLHQVFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCC2(CSC3=CC=CC=C3C2=O)COC(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2814615.png)

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B2814616.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2814619.png)

![1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2814626.png)

![5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B2814630.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanesulfonamide](/img/structure/B2814632.png)

methoxy]carbonyl})amino}acetic acid](/img/structure/B2814635.png)

![Methyl 2-[[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2814636.png)

![Tert-butyl 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate](/img/structure/B2814637.png)